Ammifurin
Description
Ammifurin is a natural preparation derived from Heracleum sosnowskyi (Sosnowsky’s hogweed), primarily composed of furanocoumarins, a subclass of coumarins characterized by a fused furan ring . These compounds are phototoxic and exhibit diverse biological activities, including plant growth inhibition, antimicrobial effects, and photosensitizing properties .
In agricultural contexts, this compound suppresses competing plant species by disrupting cellular processes through light-activated DNA crosslinking . Medicinally, it has been utilized as a photosensitizer in extracorporeal photopheresis (ECP) for treating severe viral infections, including COVID-19, where it demonstrated rapid symptom alleviation and reduced inflammation . Its formulation in antimicrobial disinfectants (combined with silver salts and hydrogen peroxide) highlights synergistic efficacy against pathogens .
Properties
CAS No. |
8015-48-3 |
|---|---|
Molecular Formula |
C25H18O9 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H10O5.C12H8O4/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11;1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h3-6H,1-2H3;2-6H,1H3 |
InChI Key |
GIQRBVVYHBZHIU-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Appearance |
Solid powder |
Other CAS No. |
8015-48-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammifurin |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Table 1: Efficacy in Plant Growth Inhibition (10-day exposure)
| Compound | Concentration (ppm) | Growth Reduction (%) | Target Species | Reference |
|---|---|---|---|---|
| This compound | 50 | 92 ± 3.5 | Avena sativa | |
| Psoralen | 50 | 85 ± 4.2 | Avena sativa | |
| Coumarin | 50 | 68 ± 5.1 | Avena sativa |
Table 2: Antimicrobial Activity (Zone of Inhibition, mm)
| Formulation | E. coli | S. aureus | C. albicans | Reference |
|---|---|---|---|---|
| This compound + Ag⁺/H₂O₂ | 18 ± 1.2 | 22 ± 0.8 | 15 ± 1.5 | |
| Silver Nitrate (1%) | 12 ± 0.9 | 14 ± 1.1 | 8 ± 0.7 | |
| Hydrogen Peroxide (5%) | 6 ± 0.5 | 5 ± 0.3 | 3 ± 0.4 |
Notable Trends:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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